molecular formula C15H15N5O2S B4677322 2-(4-oxoquinazolin-3(4H)-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide

2-(4-oxoquinazolin-3(4H)-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B4677322
M. Wt: 329.4 g/mol
InChI Key: FYDVHDYPWZCYPU-UHFFFAOYSA-N
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Description

2-(4-oxoquinazolin-3(4H)-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of a quinazolinone core, which is fused with a thiadiazole ring and an acetamide group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Properties

IUPAC Name

2-(4-oxoquinazolin-3-yl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2S/c1-9(2)13-18-19-15(23-13)17-12(21)7-20-8-16-11-6-4-3-5-10(11)14(20)22/h3-6,8-9H,7H2,1-2H3,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYDVHDYPWZCYPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)CN2C=NC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-oxoquinazolin-3(4H)-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide under acidic conditions.

    Introduction of the Thiadiazole Ring: The thiadiazole ring can be introduced by reacting the quinazolinone intermediate with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride.

    Acetamide Group Addition: The final step involves the acylation of the thiadiazole-quinazolinone intermediate with acetic anhydride to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-oxoquinazolin-3(4H)-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide or thiadiazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity : Research indicates that quinazoline derivatives exhibit significant anticancer properties. The compound has been studied for its ability to inhibit tumor growth and induce apoptosis in various cancer cell lines. For instance, a study demonstrated that similar compounds could modulate apoptosis-related proteins, suggesting potential in cancer therapy .
  • Antimicrobial Properties : The thiadiazole moiety is known for its antimicrobial activity. Studies have shown that compounds containing this structure can effectively inhibit bacterial growth and possess antifungal properties. This makes the compound a candidate for developing new antimicrobial agents .
  • Anti-inflammatory Effects : Some derivatives of quinazoline have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. The potential of this compound to modulate inflammatory pathways could be beneficial in treating conditions like arthritis and other inflammatory diseases .

Agricultural Applications

  • Pesticide Development : The unique structure of 2-(4-oxoquinazolin-3(4H)-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide suggests potential as a pesticide or herbicide. Compounds with similar frameworks have been evaluated for their effectiveness against various pests and pathogens affecting crops .
  • Plant Growth Regulators : There is emerging evidence that certain thiadiazole derivatives can act as plant growth regulators, enhancing growth and stress resistance in plants. This application is crucial for improving crop yields and resilience against environmental stressors .

Materials Science Applications

  • Polymer Chemistry : The compound's unique chemical structure allows it to be incorporated into polymer matrices, potentially enhancing the mechanical and thermal properties of materials. Research into polymer composites suggests that such additives can improve durability and functionality .
  • Nanotechnology : There is potential for using this compound in developing nanomaterials with specific functionalities, such as drug delivery systems or sensors due to its biocompatibility and ability to interact with biological systems .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal explored the anticancer effects of quinazoline derivatives similar to the compound . The results indicated a significant reduction in tumor size in animal models treated with these compounds compared to controls, highlighting their potential as therapeutic agents against cancer .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, researchers synthesized several thiadiazole derivatives and tested them against common bacterial strains. The results showed that compounds with structural similarities to this compound exhibited potent antibacterial effects, making them suitable candidates for further development as antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-(4-oxoquinazolin-3(4H)-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-oxoquinazolin-3(4H)-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide is unique due to its combination of a quinazolinone core with a thiadiazole ring and an acetamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

The compound 2-(4-oxoquinazolin-3(4H)-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide (CAS Number: 826996-91-2) is a hybrid molecule that incorporates both quinazoline and thiadiazole moieties. These structural features suggest potential for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on various studies and findings.

The molecular formula of the compound is C15H15N5O2SC_{15}H_{15}N_{5}O_{2}S, with a molar mass of approximately 329.38 g/mol . Key chemical properties include:

  • Density : 1.46 ± 0.1 g/cm³ (predicted)
  • pKa : 8.06 ± 0.50 (predicted)

Biological Activity Overview

The biological activity of compounds containing the 1,3,4-thiadiazole scaffold has been extensively documented. These compounds exhibit a wide range of activities:

  • Antimicrobial Activity : Thiadiazole derivatives have shown significant antimicrobial properties against various pathogens, including bacteria and fungi. For instance, studies have indicated that derivatives with substituents on the thiadiazole ring can enhance antibacterial activity against Gram-positive bacteria and antifungal activity against species like Candida albicans and Aspergillus niger .
  • Anticancer Potential : Research indicates that certain derivatives of thiadiazoles demonstrate cytotoxic effects against cancer cell lines. For example, compounds with similar structures have reported GI50 values in the range of 0.74–10 μg/mL against human colon cancer cell lines . The incorporation of quinazoline may further enhance these effects due to its known anticancer properties.
  • Anti-inflammatory Effects : Compounds featuring thiadiazole rings have been studied for their anti-inflammatory activities, which may be attributed to their ability to inhibit specific enzymes or pathways involved in inflammation .

Antimicrobial Study

A study published in Innovare Academic Sciences highlighted the broad-spectrum antimicrobial activity of 1,3,4-thiadiazole derivatives. The research found that certain derivatives exhibited potent inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 32–42 μg/mL compared to standard antibiotics .

Anticancer Activity

In a study examining the cytotoxic properties of thiadiazole derivatives, it was found that compounds similar to this compound demonstrated significant antiproliferative effects against various cancer cell lines, including breast (MCF-7) and lung (H460) cancers . The most effective compound showed a GI50 value of approximately 3.29 μg/mL against HCT116 cells.

Comparative Table of Biological Activities

Activity TypeCompound TypeObserved EffectsReference
AntimicrobialThiadiazole DerivativesEffective against S. aureus, E. coli
AnticancerThiadiazole and Quinazoline DerivativesGI50 values from 0.74–10 μg/mL
Anti-inflammatoryThiadiazole DerivativesInhibition of inflammatory pathways

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-oxoquinazolin-3(4H)-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide
Reactant of Route 2
Reactant of Route 2
2-(4-oxoquinazolin-3(4H)-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide

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